molecular formula C16H25ClN4O2 B13559863 tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate

tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate

Cat. No.: B13559863
M. Wt: 340.8 g/mol
InChI Key: VIIIOMMIYSQMJY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core functionalized with a tert-butyl carbamate group and a substituted pyridazine moiety. The pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) is chlorinated at the 6-position and linked to the piperidine via a methylamino bridge. This structure is characteristic of intermediates used in medicinal chemistry, particularly for kinase inhibitors or receptor modulators, due to the electron-deficient pyridazine ring’s ability to participate in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C16H25ClN4O2

Molecular Weight

340.8 g/mol

IUPAC Name

tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]piperidine-1-carboxylate

InChI

InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-9-7-13(8-10-21)20(4)11-12-5-6-14(17)19-18-12/h5-6,13H,7-11H2,1-4H3

InChI Key

VIIIOMMIYSQMJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)CC2=NN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloropyridazinyl Group: The chloropyridazinyl group is introduced via a nucleophilic substitution reaction using 6-chloropyridazine as the starting material.

    Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is attached through esterification using tert-butyl chloroformate.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: Depending on the scale, batch reactors or continuous flow reactors are used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridazinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Heterocycle Core Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference ID
tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate (Target) Pyridazine 6-Cl, methylamino linker C16H24ClN3O2* ~326.82 Intermediate for drug discovery
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate Pyrazine 6-Cl, direct piperidine linkage C14H18ClN3O2 295.77 Potential kinase inhibitor intermediate
tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate Pyrimidine 6-Cl, 2-(methylthio), methylamino linker C16H25ClN4O2S 384.91 Sulfur-containing bioactivity modulator
tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate Pyrimidine 6-cyclopropylamino, aminomethyl linker C18H29N5O2 347.45 Targeted protein-protein interaction inhibitor
tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate Piperazine Dual piperidine/piperazine, methyl substitution C15H29N3O2 283.41 CNS drug candidate

*Estimated based on structural similarity to CAS 1421014-80-3 .

Structural and Functional Analysis

  • Heterocycle Core Differences: Pyridazine (Target): Exhibits electron-deficient properties due to adjacent nitrogen atoms, enhancing interactions with biological targets like ATP-binding pockets . Pyrazine (): Contains para nitrogen atoms, offering distinct electronic properties but reduced hydrogen-bonding capacity compared to pyridazine . Pyrimidine (): Meta nitrogen arrangement provides moderate electron deficiency; substituents like methylthio () or cyclopropylamino () modulate solubility and target affinity .
  • Methylthio () introduces sulfur-mediated hydrophobic interactions, while cyclopropylamino () may restrict conformational flexibility, favoring selective binding .

Biological Activity

Tert-butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure

The compound has the molecular formula C14H20ClN3O2C_{14}H_{20}ClN_{3}O_{2} and features a piperidine ring substituted with a chloropyridazine moiety and a tert-butyl ester group. Its structural complexity suggests potential interactions with various biological targets.

Synthesis

The synthesis typically involves the reaction of 6-chloropyridazine with tert-butyl piperidine-1-carboxylate in the presence of bases like sodium hydride or potassium carbonate, often using solvents such as dimethylformamide or tetrahydrofuran. The reaction conditions are crucial for optimizing yield and purity, commonly performed at temperatures ranging from 0 to 25°C .

The biological activity of this compound is linked to its ability to interact with specific molecular targets, potentially modulating enzyme activities or receptor functions. The presence of the chloropyridazine moiety may enhance its affinity for certain biological targets, making it a candidate for further pharmacological studies.

In Vitro Studies

Research has indicated that derivatives of related compounds exhibit significant biological activities, including inhibition of key enzymes such as GSK-3β. For instance, studies have shown that modifications to the piperidine nitrogen substituent can significantly alter inhibitory potency against GSK-3β .

Table 1: Structure-Activity Relationship (SAR) Insights

CompoundIC50 (µM)Comments
Compound A5.0Strong GSK-3β inhibitor
Compound B15.0Moderate activity
tert-butyl derivativeNot testedRequires further investigation

Cytotoxicity Profile

In cytotoxicity assays against various cell lines, including cancer cell lines (e.g., MCF-7, HepG2), the compound demonstrated minimal cytotoxic effects even at high concentrations (up to 10 µM). This suggests a favorable safety profile for potential therapeutic applications .

Case Studies

Recent studies have evaluated the compound's effects in different biological contexts:

  • GSK-3β Inhibition : A study evaluated the compound's ability to inhibit GSK-3β, revealing promising results that warrant further exploration into its therapeutic potential for conditions like Alzheimer's disease .
  • Metabolic Stability : Investigations into metabolic stability using human liver microsomes showed that modifications could enhance stability and reduce degradation rates, which is critical for therapeutic efficacy .

Q & A

Basic: What are the key synthetic steps and purification methods for tert-butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Coupling Reaction : Reacting 6-chloropyridazine-3-carboxylic acid derivatives with tert-butyl 4-(methylamino)piperidine-1-carboxylate using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature .

Monitoring : Progress is tracked via thin-layer chromatography (TLC) with solvent systems such as ethyl acetate/hexane (1:1).

Purification : The crude product is purified via recrystallization from ethanol or methanol, yielding an off-white solid. Purity is confirmed by HPLC (>95%) and NMR .

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:
Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the tert-butyl group (δ 1.4–1.5 ppm), piperidine ring protons (δ 2.5–3.5 ppm), and chloropyridazine moiety (δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 326.82 (C15_{15}H23_{23}ClN4_4O2_2) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values .

Advanced: How can reaction conditions be optimized to improve yield and reduce side products?

Methodological Answer:
Key variables to optimize:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying to avoid hydrolysis.
  • Catalyst Loading : DMAP (10–15 mol%) improves coupling efficiency without side-product formation .
  • Temperature Control : Maintaining 20–25°C prevents thermal degradation of the chloropyridazine ring.
  • Workup Strategy : Use of aqueous washes (5% NaHCO3_3) removes unreacted DCC. Yield improvements (from 60% to 85%) are reported with these adjustments .

Advanced: What methodologies are recommended to elucidate the compound’s biological mechanism of action?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement assays using 3^3H-labeled analogs to identify target receptors (e.g., GPCRs or kinases) .
  • Cellular Assays :
    • Apoptosis Analysis: Flow cytometry with Annexin V/PI staining.
    • Pathway Inhibition: Western blotting for phosphorylated signaling proteins (e.g., MAPK/ERK) .
  • Molecular Docking : Computational modeling with AutoDock Vina to predict binding affinities to hypothesized targets like PDE inhibitors .

Advanced: How should researchers address discrepancies in reported synthetic yields or spectral data?

Methodological Answer:

  • Reproducibility Checks : Repeat synthesis under identical conditions (solvent purity, inert atmosphere).
  • Spectral Validation : Compare NMR shifts with reference spectra from PubChem or independent syntheses .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated derivatives) that may explain yield variations .

Advanced: What are the dominant chemical reactivity pathways for this compound?

Methodological Answer:

  • Oxidation : The chloropyridazine ring undergoes oxidation with KMnO4_4/H2_2O2_2, forming hydroxylated derivatives .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces the chloropyridazine to a dihydropyridazine .
  • Nucleophilic Substitution : Chlorine at C6 is replaced by amines (e.g., piperazine) under microwave-assisted conditions (120°C, DMF) .

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